molecular formula C20H21NO5 B8398095 methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate

methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate

Cat. No.: B8398095
M. Wt: 355.4 g/mol
InChI Key: VIRCJHXCIJZYFM-UHFFFAOYSA-N
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Description

Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate is a complex organic compound that features a pyrrolidinone ring, a benzoate ester, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The benzoic acid derivative is esterified with methanol in the presence of an acid catalyst such as sulfuric acid.

    Etherification: The phenylmethoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted aromatic compounds with various functional groups attached to the benzene ring.

Scientific Research Applications

Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and the ester group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-4-phenylmethoxy-benzoate
  • Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-methoxy-benzoate
  • Ethyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate

Uniqueness

Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate is unique due to the specific positioning of the phenylmethoxy group and the ester functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 3-(1-methyl-2-oxopyrrolidin-3-yl)oxy-5-phenylmethoxybenzoate

InChI

InChI=1S/C20H21NO5/c1-21-9-8-18(19(21)22)26-17-11-15(20(23)24-2)10-16(12-17)25-13-14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3

InChI Key

VIRCJHXCIJZYFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)OC2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-hydroxy-5-(benzyloxy)benzoate (4.75 g) (CAS No. 54915-31-0] was dissolved in DMF in single necked round bottomed flask fitted with stop cock with N2(g) balloon. Potassium carbonate (8.4 g) was added and reaction was stirred for 15 min. 3-Bromo-1-methyl-pyrrolidine-2-one (4.91 g) (Intermediate 5) [J. Med. Chem., 1987, 30, 1995-98] was added to reaction mixture in three different portions at room temperature. The reaction was stirred at ambient temperature for 16 h and monitored by TLC using 10% methanol: chloroform as mobile phase. After 16 h, TLC showed completion of reaction mixture and formation of one polar spot. The reaction mixture was diluted with ice-cold water and extracted with EtOAc. All organic layers were combined and washed with water, brine, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to get crude thick liquid product. The crude product was purified by flash column chromatography. The desired product was eluted at 50% of EtOAc: Chloroform. Pure white solid was obtained after column purification (6.1 g).
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